molecular formula C15H19F2NO2 B2911696 N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide CAS No. 303151-29-3

N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide

Cat. No. B2911696
CAS RN: 303151-29-3
M. Wt: 283.319
InChI Key: KIGJTZXHWJHBFP-UHFFFAOYSA-N
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Description

“N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide” is a chemical compound . It is part of a collection of rare and unique chemicals provided for early discovery researchers .

Advantages and Limitations for Lab Experiments

One advantage of N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide is its specificity for the Bcl-2 family of proteins, which makes it a potentially effective anticancer agent with fewer side effects than traditional chemotherapy. However, this compound has also been shown to have limitations, including the development of resistance in some cancer cell lines and the potential for toxicity in normal cells.

Future Directions

There are several potential future directions for research on N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide. One area of interest is the development of combination therapies that incorporate this compound with other chemotherapeutic agents. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is ongoing research into the development of more potent and selective inhibitors of the Bcl-2 family of proteins.

Synthesis Methods

N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 4-tert-butylphenol with 2,2-difluoroacetyl chloride to form 2,2-difluoro-4-(tert-butyl)phenol. This intermediate is then reacted with allylamine in the presence of a base to form this compound.

Scientific Research Applications

N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including those derived from lymphoma, leukemia, and solid tumors such as lung and breast cancer. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and gemcitabine.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-2,2-difluoro-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-5-10-18-13(19)15(16,17)20-12-8-6-11(7-9-12)14(2,3)4/h5-9H,1,10H2,2-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGJTZXHWJHBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NCC=C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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